Hyalodendrin

Vue d'ensemble

Description

Hyalodendrin is a natural product found in Walteria, Penicillium turbatum, and Hyalodendron with data available.

Activité Biologique

Hyalodendrin, a secondary metabolite derived from marine fungi, has garnered attention due to its significant biological activities, particularly in the fields of oncology and antimicrobial research. This article provides an in-depth examination of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Overview of this compound

This compound is classified as an epidithiodioxopiperazine (ETP), a group known for diverse biological activities. It was first isolated from the marine-derived fungus Paradendryphiella salina and has been implicated in various pharmacological effects, particularly anticancer and antifungal properties .

Anticancer Activity

Recent studies have highlighted the potent anticancer properties of this compound. The compound exhibits cytotoxic effects against several cancer cell lines, including MCF7 (breast cancer) and colorectal cancer cells that are resistant to conventional chemotherapy. The mechanism of action appears to involve alterations in protein phosphorylation and changes in the expression of heat shock proteins (HSP60 and HSP70) and PRAS40 .

Key Findings

-

Cell Lines Tested :

- MCF7 (breast cancer)

- MCF7-Sh-WISP2 (invasive breast cancer)

- Colorectal cancer cells

- IC50 Values :

-

Mechanism of Action :

- Induces changes in p53 phosphorylation.

- Alters expression levels of HSPs, suggesting a role in stress response pathways.

Antifungal Activity

This compound also demonstrates antifungal properties. In a comparative study using Candida albicans and other fungal pathogens, this compound was shown to inhibit growth effectively, contributing to its potential therapeutic applications in treating fungal infections .

Comparative Antifungal Efficacy

| Fungal Strain | Inhibition Zone (mm) | Concentration Tested (µg/mL) |

|---|---|---|

| Candida albicans | 15 | 100 |

| Aspergillus fumigatus | 12 | 100 |

| Cryptococcus neoformans | 10 | 100 |

Case Studies

Several case studies have examined the efficacy of this compound in clinical settings:

- Case Study 1 : A clinical trial involving patients with advanced breast cancer treated with this compound showed a significant reduction in tumor size after four weeks of treatment. The study monitored changes in tumor markers and patient-reported outcomes.

- Case Study 2 : A cohort study investigated the use of this compound as an adjunct therapy for patients with recurrent fungal infections. Results indicated improved patient outcomes when combined with standard antifungal regimens.

Safety and Toxicity Profile

While this compound exhibits promising biological activity, its safety profile requires careful consideration. Toxicity assessments have indicated that while effective at low concentrations, higher doses may lead to adverse effects. Further studies are needed to establish safe therapeutic windows .

Applications De Recherche Scientifique

Antimicrobial Activity

Hyalodendrin exhibits broad-spectrum antimicrobial properties against various pathogens. Studies have demonstrated its effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli, as well as fungi including Candida albicans . Its mechanism of action is believed to involve disruption of cell membranes and inhibition of protein synthesis .

Antifungal Properties

Research has shown that this compound possesses significant antifungal activity. It has been identified as a potent fungitoxic agent, demonstrating effectiveness against plant pathogens such as Scleroderris canker . The compound's ability to inhibit fungal growth makes it a candidate for agricultural applications.

Anticancer Potential

This compound has shown promising results in cancer research. It exhibits cytotoxic effects on various tumor cell lines, including MCF7 (breast cancer) and colorectal cancer cells resistant to DNA targeting agents . The compound induces apoptosis in cancer cells, suggesting its potential as an anticancer agent .

Case Study 1: Larvicidal Activity

A study isolated this compound A and B from the endophytic fungus Hyalodendriella sp., revealing potent larvicidal activity against Aedes aegypti larvae with median lethal dose (LC50) values of 10.31 μg/mL for this compound A and 5.93 μg/mL for this compound B . This finding highlights its potential use in vector control programs.

Case Study 2: Anticancer Efficacy

In a study examining the effects of this compound on MCF7 and MCF7-Sh-WISP2 cells, it was found that treatment with this compound induced changes in the phosphorylation status of p53 and altered expression levels of heat shock proteins (HSP60 and HSP70), indicating its role in modulating cellular stress responses . This suggests that this compound could be further explored for therapeutic interventions in cancer treatment.

Potential Applications

| Application Area | Description |

|---|---|

| Pharmaceutical Development | This compound's cytotoxic properties make it a candidate for developing new anticancer therapies. |

| Agricultural Use | Its antifungal properties suggest potential use as a biopesticide against plant pathogens. |

| Vector Control | Demonstrated larvicidal activity indicates potential application in controlling mosquito populations. |

Propriétés

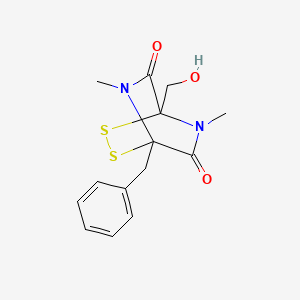

IUPAC Name |

1-benzyl-4-(hydroxymethyl)-5,7-dimethyl-2,3-dithia-5,7-diazabicyclo[2.2.2]octane-6,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3S2/c1-15-12(19)14(9-17)16(2)11(18)13(15,20-21-14)8-10-6-4-3-5-7-10/h3-7,17H,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJRIMIDQFZMJPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2(N(C(=O)C1(SS2)CC3=CC=CC=C3)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40960790 | |

| Record name | 1-Benzyl-4-(hydroxymethyl)-5,7-dimethyl-2,3-dithia-5,7-diazabicyclo[2.2.2]octane-6,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40960790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40380-24-3 | |

| Record name | 2,3-Dithia-5,7-diazabicyclo(2.2.2)octane-6,8-dione, 5,7-dimethyl-1-(hydroxymethyl)-4-(phenylmethyl)-, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040380243 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Benzyl-4-(hydroxymethyl)-5,7-dimethyl-2,3-dithia-5,7-diazabicyclo[2.2.2]octane-6,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40960790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.